![molecular formula C8H8ClNO3 B1601925 Methyl 4-amino-5-chloro-2-hydroxybenzoate CAS No. 129511-06-4](/img/structure/B1601925.png)
Methyl 4-amino-5-chloro-2-hydroxybenzoate
Overview
Description
“Methyl 4-amino-5-chloro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 . It is a benzoate ester and a member of phenols . It is functionally related to salicylic acid .
Molecular Structure Analysis
The InChI code for “Methyl 4-amino-5-chloro-2-hydroxybenzoate” is 1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Methyl 4-amino-5-chloro-2-hydroxybenzoate: A Multifaceted Compound in Scientific Research:
Synthesis and Crystal Growth
This compound has been used in the synthesis and crystal growth studies, which are fundamental for understanding the material properties and potential applications in various fields such as electronics and photonics. For instance, research published in Springer highlights its role in crystal structure analysis .
Laboratory Chemicals
It serves as a laboratory chemical for research, analysis, and scientific education, particularly in professional settings where precise and controlled experiments are conducted .
Spectroscopic Characterization
The compound is involved in spectroscopic characterization studies, which are crucial for identifying the structural and electronic properties of materials. This has implications for fields ranging from material science to pharmaceuticals .
Pharmaceutical Intermediates
Although detailed applications in pharmaceuticals were not explicitly found, compounds like Methyl 4-amino-5-chloro-2-hydroxybenzoate often serve as intermediates in drug synthesis and development .
Chemical Synthesis
It is used in chemical synthesis processes to create various derivatives that may have unique properties or applications, as indicated by its use in synthesizing specific ethers .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
methyl 4-amino-5-chloro-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMFZXQWMHJMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564984 | |
Record name | Methyl 4-amino-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-chloro-2-hydroxybenzoate | |
CAS RN |
129511-06-4 | |
Record name | Methyl 4-amino-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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